4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
CAS No.:
Cat. No.: VC15784819
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O |
|---|---|
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | 4-chloro-2-propan-2-yl-3H-pyrrolo[3,4-c]pyridin-1-one |
| Standard InChI | InChI=1S/C10H11ClN2O/c1-6(2)13-5-8-7(10(13)14)3-4-12-9(8)11/h3-4,6H,5H2,1-2H3 |
| Standard InChI Key | IECLJGRNZBSQBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CC2=C(C1=O)C=CN=C2Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-chloro-2-propan-2-yl-3H-pyrrolo[3,4-c]pyridin-1-one, reflects its bicyclic structure comprising a pyrrole ring fused to a pyridine moiety. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClN₂O |
| Molecular Weight | 210.66 g/mol |
| Canonical SMILES | CC(C)N1CC2=C(C1=O)C=CN=C2Cl |
| InChI Key | IECLJGRNZBSQBZ-UHFFFAOYSA-N |
| PubChem CID | 138958449 |
The presence of a chlorine atom at position 4 and an isopropyl group at position 2 introduces steric and electronic modifications that influence reactivity and binding interactions.
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, computational models predict its physicochemical properties. The XLogP3 value, estimated at ~2.5, indicates moderate lipophilicity, suitable for blood-brain barrier penetration in neurological applications . Hydrogen bond donor/acceptor counts (1/3) further suggest compatibility with biological targets requiring polar interactions.
Synthesis and Manufacturing Considerations
Purification and Stability
Chromatographic techniques (e.g., silica gel column chromatography) are likely employed for purification. Stability studies under varying pH and temperature conditions are necessary to determine storage requirements, though the compound’s lactam structure may confer resistance to hydrolysis.
| Supplier | Catalog Number | Purity | Form |
|---|---|---|---|
| ChemScene | AG-B17998 | >95% | Powder |
| VulcanChem | VC15784819 | Research | Lyophilized |
Prices range from $200–$500 per gram, depending on scale and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume